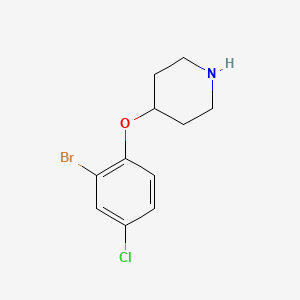
4-(2-Bromo-4-chlorophenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-4-chlorophenoxy)piperidine is an organic compound with the molecular formula C11H13BrClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both bromine and chlorine substituents on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-chlorophenoxy)piperidine typically involves the reaction of 2-bromo-4-chlorophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the phenol group by the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-chlorophenoxy)piperidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine substituents on the phenoxy ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine substituent is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy piperidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(2-Bromo-4-chlorophenoxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-chlorophenoxy)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites, leading to changes in the function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-4-fluorophenoxy)piperidine
- 4-(2-Bromo-4-methylphenoxy)piperidine
- 4-(2-Bromo-4-nitrophenoxy)piperidine
Uniqueness
4-(2-Bromo-4-chlorophenoxy)piperidine is unique due to the presence of both bromine and chlorine substituents on the phenoxy ring. This combination of halogens can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
4-(2-bromo-4-chlorophenoxy)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJSZCBLJCLVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-naphthalen-2-yloxyacetamide](/img/structure/B7774839.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-chlorophenoxy)acetamide](/img/structure/B7774846.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B7774849.png)
![Ethyl 5-acetyl-2-[2-(3-bromophenoxy)propanoylamino]-4-methylthiophene-3-carboxylate](/img/structure/B7774859.png)
![2-[2-(3-Bromophenoxy)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7774866.png)
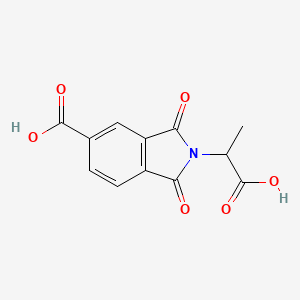
![3-[(5E)-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7774882.png)
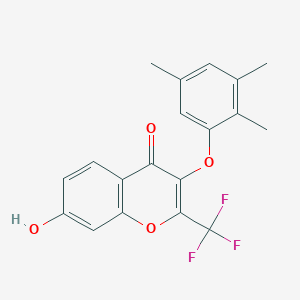
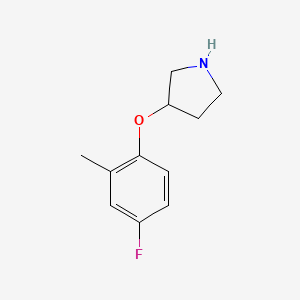
![3-[(Piperidin-4-yl)methoxy]benzonitrile](/img/structure/B7774912.png)
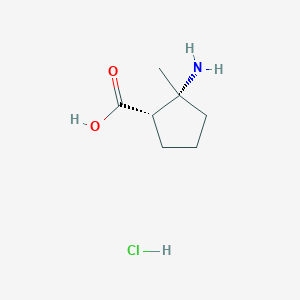
![(1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride](/img/structure/B7774926.png)
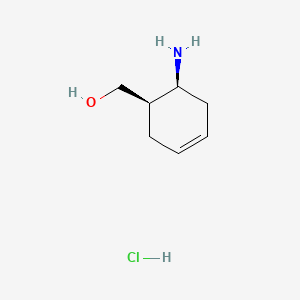
![4-[(2-Methoxyphenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7774936.png)
